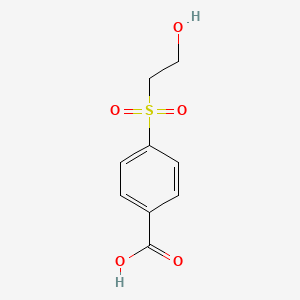

4-(2-Hydroxyethanesulfonyl)benzoic acid

Description

Properties

IUPAC Name |

4-(2-hydroxyethylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRGHZKBZMVMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559423 | |

| Record name | 4-(2-Hydroxyethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7180-09-8 | |

| Record name | 4-(2-Hydroxyethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reagent and Solvent Selection:

Cost and Availability: For industrial-scale synthesis, inexpensive and readily available reagents are preferred. For the oxidation step, hydrogen peroxide is significantly more cost-effective than m-CPBA or Oxone®.

Safety and Environmental Impact: The use of large quantities of hazardous solvents like dichloromethane (B109758) (used with m-CPBA) is discouraged in industrial processes due to environmental and health concerns. Greener solvents like acetic acid, water, or ethanol (B145695) are preferred.

Reaction Control and Safety:

Exothermic Reactions: The oxidation of a sulfide (B99878) to a sulfone is a highly exothermic process. On a large scale, the heat generated can accumulate rapidly, leading to a runaway reaction. Industrial reactors must have robust cooling systems and controlled addition funnels to manage the reaction temperature precisely.

Process Monitoring: Continuous monitoring of reaction parameters (temperature, pressure, pH) using automated process control systems is essential for ensuring consistency and safety during large-scale production. mdpi.com

Work Up and Isolation:

Filtration and Drying: While vacuum filtration is used in the lab, industrial scale-up may employ centrifuges for more efficient solid-liquid separation. Drying equipment, such as vacuum ovens or rotary dryers, must be capable of handling large batches of product safely.

Waste Management: Industrial processes generate significant waste streams. A scalable process must include a plan for the treatment and disposal of solvent waste and byproducts in an environmentally responsible and cost-effective manner.

Equipment and Throughput:

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Ring

The benzoic acid ring of 4-(2-hydroxyethanesulfonyl)benzoic acid is subject to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents: the carboxylic acid group (-COOH) and the 2-hydroxyethanesulfonyl group (-SO2CH2CH2OH). Both the carboxyl and sulfonyl groups are deactivating and meta-directing. numberanalytics.comwikipedia.org This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene (B151609).

Key electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. masterorganicchemistry.com The strong deactivation by the existing substituents requires forcing conditions. The primary product expected is 3-nitro-4-(2-hydroxyethanesulfonyl)benzoic acid.

Sulfonation: Reaction with fuming sulfuric acid (H2SO4 + SO3) leads to the introduction of a sulfonic acid group (-SO3H). youtube.comaakash.ac.in This reaction is typically reversible. youtube.com The product formed would be 3-sulfo-4-(2-hydroxyethanesulfonyl)benzoic acid.

Halogenation: The introduction of a halogen (e.g., Br, Cl) requires a Lewis acid catalyst (e.g., FeBr3, AlCl3). wikipedia.org The reaction is expected to yield the 3-halo-4-(2-hydroxyethanesulfonyl)benzoic acid derivative.

The deactivating nature of both substituents makes Friedel-Crafts alkylation and acylation reactions generally unfeasible for this compound. wikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-(2-Hydroxyethanesulfonyl)benzoic acid

| Reaction | Reagents | Major Product |

| Nitration | HNO3, H2SO4 | 3-Nitro-4-(2-hydroxyethanesulfonyl)benzoic acid |

| Sulfonation | SO3, H2SO4 | 3-Sulfo-4-(2-hydroxyethanesulfonyl)benzoic acid |

| Bromination | Br2, FeBr3 | 3-Bromo-4-(2-hydroxyethanesulfonyl)benzoic acid |

Reactions Involving the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the hydroxyethyl group is a versatile site for various chemical transformations.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Use of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be expected to yield 4-(2-oxoethanesulfonyl)benzoic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will oxidize the primary alcohol directly to a carboxylic acid, resulting in the formation of 4-(carboxymethanesulfonyl)benzoic acid. The oxidation of sulfides to sulfones is often carried out using reagents like hydrogen peroxide. organic-chemistry.orgresearchgate.net It is also noted that the oxidation of a sulfoxide (B87167) to a sulfone is a common subsequent step in these reactions. rsc.org

The hydroxyl group can readily undergo esterification and etherification.

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with a carboxylic acid in a Fischer esterification to form an ester. masterorganicchemistry.com For example, reaction with acetic acid would yield 4-(2-acetoxyethanesulfonyl)benzoic acid. Alternatively, reaction with a more reactive acyl halide or anhydride (B1165640) in the presence of a base would also produce the corresponding ester. organic-chemistry.org

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide, would produce an ether. For instance, reaction with methyl iodide after deprotonation would yield 4-(2-methoxyethanesulfonyl)benzoic acid.

The β-hydroxy sulfone structure of the hydroxyethyl moiety opens up possibilities for elimination reactions.

Dehydration: Dehydration of β-hydroxy sulfones can lead to the formation of vinyl sulfones. rsc.orgrsc.org This elimination is often facilitated by converting the hydroxyl group into a better leaving group, for instance, by reaction with thionyl chloride to form a cyclic sulfite (B76179) in situ, which then undergoes elimination. psu.edu This would yield 4-(vinylsulfonyl)benzoic acid. Such dehydration reactions can be promoted under either acidic or basic conditions. openstax.org

Reactivity of the Sulfonyl Group

The sulfonyl group is generally stable and relatively inert. wikipedia.org However, it can undergo specific modifications under certain conditions.

While the sulfonyl group is resistant to many chemical transformations, it can participate in certain reactions.

Reductive Desulfonylation: The sulfonyl group can be removed under strong reducing conditions, for example, using reducing agents like sodium amalgam (Na/Hg) or other radical-based reductions. This would lead to the cleavage of the C-S bond.

Ramberg–Bäcklund Reaction: If the carbon alpha to the sulfonyl group is functionalized with a halogen, treatment with a strong base can initiate the Ramberg–Bäcklund reaction, leading to the formation of an alkene with the extrusion of sulfur dioxide. wikipedia.org This would require prior modification of the hydroxyethyl group.

Nucleophilic Substitution: The sulfonyl group is a poor leaving group in nucleophilic aromatic substitution reactions. However, under forcing conditions, it can potentially be displaced by strong nucleophiles.

Table 2: Summary of Reactions by Functional Group

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |

| Benzoic Acid Ring | Electrophilic Nitration | HNO3/H2SO4 | 3-Nitro derivative |

| Hydroxyethyl Moiety | Oxidation (mild) | PCC | Aldehyde derivative |

| Oxidation (strong) | KMnO4 | Carboxylic acid derivative | |

| Fischer Esterification | R'-COOH, H+ | Ester derivative | |

| Dehydration | Acid or Base, Heat | Vinyl sulfone derivative | |

| Sulfonyl Group | Reductive Desulfonylation | Na/Hg | C-S bond cleavage |

Role in Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. The presence of a strong electron-withdrawing group is crucial for activating the alkene towards nucleophilic attack.

The 4-(2-Hydroxyethanesulfonyl)benzoic acid molecule itself is not structured to act as a Michael acceptor in a conventional conjugate addition reaction, as it lacks the necessary α,β-unsaturated system. However, the potent electron-withdrawing nature of the sulfonyl group plays a critical role in activating adjacent double bonds. If this compound were to be chemically modified to incorporate a vinyl group adjacent to the sulfonyl moiety, for instance, the resulting vinyl sulfone would be a highly effective Michael acceptor.

Vinyl sulfones are well-established as excellent substrates in conjugate addition reactions with a wide array of nucleophiles, including both soft nucleophiles (like thiols and amines) and hard nucleophiles (like organometallics). tandfonline.comtandfonline.com The strong electron-withdrawing capacity of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. Research on various vinyl sulfones has demonstrated their utility in forming new carbon-carbon and carbon-heteroatom bonds, often with high stereoselectivity. nih.gov

Therefore, while 4-(2-Hydroxyethanesulfonyl)benzoic acid is not a direct participant as a substrate in conjugate addition reactions, its core sulfonyl group is a key functional group for enabling such reactivity in appropriately designed molecules.

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of 4-(2-Hydroxyethanesulfonyl)benzoic acid are primarily determined by the carboxylic acid group. The acidity of a benzoic acid derivative is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion through inductive effects.

The sulfonyl group (-SO2-) is a powerful electron-withdrawing group. Consequently, it is anticipated that 4-(2-Hydroxyethanesulfonyl)benzoic acid would be a stronger acid than unsubstituted benzoic acid (pKa ≈ 4.2). To illustrate this trend, the pKa values of several substituted benzoic acids are presented in the table below.

Table 1: pKa Values of Substituted Benzoic Acids in Water

| Compound | Substituent at para-position | pKa |

| Benzoic acid | -H | 4.20 |

| 4-Hydroxybenzoic acid | -OH | 4.54 wikipedia.org |

| 4-Nitrobenzoic acid | -NO2 | 3.44 ut.ee |

| 4-Chlorobenzoic acid | -Cl | 3.98 |

| Benzenesulfonic acid | -SO3H | -6.5 umass.edu |

This table is interactive. You can sort the data by clicking on the column headers.

Given the strong electron-withdrawing nature of the sulfonyl group, which is comparable to or even stronger than a nitro group, the pKa of 4-(2-Hydroxyethanesulfonyl)benzoic acid is expected to be lower than that of benzoic acid and likely in a range similar to or slightly lower than 4-nitrobenzoic acid. The hydroxyethyl group attached to the sulfonyl moiety is not expected to significantly alter the electronic effect of the sulfonyl group on the carboxylic acid's acidity.

The protonation equilibrium of the carboxylic acid is a straightforward acid dissociation in an aqueous solution. The sulfonyl group itself is generally considered neutral and does not typically undergo protonation or deprotonation under normal aqueous conditions. The hydroxyl group of the hydroxyethyl substituent has a much higher pKa (typically around 16) and would only deprotonate under very strongly basic conditions.

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving 4-(2-Hydroxyethanesulfonyl)benzoic acid are not readily found in the scientific literature. However, the influence of its structural components on reaction rates and equilibria can be inferred from studies on analogous compounds.

The electron-withdrawing sulfonyl group is expected to have a significant impact on the kinetics of reactions involving the aromatic ring and the carboxylic acid group. For electrophilic aromatic substitution reactions, the sulfonyl group is a deactivating group and a meta-director, meaning that reactions would be slower than with benzene and would favor substitution at the positions meta to the sulfonyl group.

In reactions involving the carboxylic acid, such as esterification, the electronic nature of the substituent at the para position influences the reaction rate. Electron-withdrawing groups can affect the equilibrium and the rate of both acid-catalyzed and base-catalyzed esterification. For instance, in the alkaline hydrolysis of esters of substituted benzoic acids, electron-withdrawing groups generally increase the rate of reaction by stabilizing the negative charge that develops in the transition state. researchgate.net

Thermodynamic studies on substituted benzoic acids often focus on their solvation and ionization properties. The enthalpy and entropy of ionization are influenced by substituents. For example, studies on various substituted benzoic acids have shown correlations between their thermodynamic properties of ionization and the Hammett substituent constants, which quantify the electronic effect of the substituent. researchgate.netnih.gov It is expected that the 4-(2-hydroxyethanesulfonyl) group would impart thermodynamic properties consistent with a strong electron-withdrawing substituent.

Ester and Amide Derivatives of the Carboxylic Acid Functionality

The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions to form esters and amides. These modifications are fundamental for altering solubility, creating prodrugs, or for covalent attachment to other molecules.

Esterification: The synthesis of esters from the carboxylic acid group can be achieved through several standard methods. Fischer esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. tcu.edudergipark.org.tr For more sensitive substrates, milder conditions can be employed, such as reaction with a halogenated derivative (e.g., an alkyl halide) in the presence of a non-quaternizable tertiary amine. google.com

Amidation: Amide bond formation is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.gov Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as titanium(IV) chloride (TiCl₄), which can mediate the direct condensation of carboxylic acids and amines. nih.govgoogle.com This versatility allows for the synthesis of a broad spectrum of amide derivatives, from simple alkyl amides to complex peptide conjugates. nih.govresearchgate.net

| Derivative Type | General Structure | Synthetic Method | Potential Application |

|---|---|---|---|

| Ester | R-COOR' | Fischer Esterification (Alcohol, Acid Catalyst) tcu.edudergipark.org.tr | Prodrug design, solubility modification |

| Amide | R-CONR'R'' | Carbodiimide Coupling (Amine, DCC) or TiCl₄ Mediation nih.gov | Bioconjugation, peptide synthesis |

Ether and Acetate (B1210297) Derivatives of the Hydroxyethyl Group

The primary alcohol of the 2-hydroxyethyl group offers another site for selective modification, enabling the formation of ethers and acetate esters.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of various alkyl or aryl groups.

Acetylation: Acetylation of the hydroxyl group to form an acetate ester is a straightforward reaction, typically carried out using acetic anhydride in the presence of an acid catalyst (like sulfuric acid) or a base (like pyridine). uwimona.edu.jmlibretexts.org This transformation is often used to protect the alcohol functionality during subsequent reactions or to modify the compound's lipophilicity. google.com

| Derivative Type | General Structure | Synthetic Method | Potential Application |

|---|---|---|---|

| Ether | R-CH₂-O-R' | Williamson Ether Synthesis (Base, Alkyl Halide) | Modification of polarity and steric properties |

| Acetate | R-CH₂-O-C(O)CH₃ | Acetylation (Acetic Anhydride, Catalyst) uwimona.edu.jmlibretexts.org | Protecting group, lipophilicity adjustment |

Sulfonyl Chloride and Sulfonamide Derivatives

The aromatic sulfonyl group can be activated to form a sulfonyl chloride, a highly reactive intermediate for synthesizing sulfonamides. The conversion of an aryl sulfonic acid or its salt to the corresponding sulfonyl chloride can be achieved using chlorinating agents such as chlorosulfonic acid or phosphorus pentachloride. rsc.orgorgsyn.org

Once formed, the 4-(2-hydroxyethanesulfonyl)benzoyl chloride derivative can readily react with a wide range of primary and secondary amines under basic conditions to yield the corresponding sulfonamides. nih.gov This reaction is robust and provides access to a large library of compounds with diverse biological activities, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents. nih.govrsc.org

Incorporation into Polymeric Scaffolds via Functional Group Transformation

The presence of both a carboxylic acid and a hydroxyl group makes 4-(2-Hydroxyethanesulfonyl)benzoic acid an ideal candidate for incorporation into polymeric structures. These functional groups allow it to be used as a monomer in step-growth polymerization to form polyesters or polyamides.

For instance, the carboxylic acid can react with a diol, and the hydroxyl group can react with a diacid, leading to the formation of a crosslinked polyester (B1180765) network. Similarly, it can be incorporated into polyamide chains. Furthermore, the molecule can be grafted onto existing polymer backbones that have complementary reactive sites. Such polymeric drug delivery systems are widely researched for controlled release applications. nih.govnih.govjchemrev.com Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are often used for these purposes. jchemrev.com The resulting polymers can form nanoparticles, hydrogels, or other matrices for encapsulating and delivering therapeutic agents. semanticscholar.orgmdpi.com

Design and Synthesis of Advanced Linkers and Crosslinkers

The distinct reactivity of the carboxyl and hydroxyl groups at opposite ends of the molecule allows it to function as a heterobifunctional linker. A linker is a molecule that covalently connects two or more other molecules. nih.govsigmaaldrich.com

By selectively reacting one functional group while leaving the other available for a subsequent reaction, 4-(2-Hydroxyethanesulfonyl)benzoic acid can be used to bridge different chemical entities. For example, the carboxylic acid could be coupled to an amine on a protein, while the hydroxyl group could be modified for attachment to a solid support or a nanoparticle. This strategic derivatization is central to the construction of antibody-drug conjugates, surface-modified materials, and various bioprobes.

Click Chemistry Approaches for Derivatization

Click chemistry refers to a set of reactions that are rapid, high-yielding, and biocompatible. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. nih.govsigmaaldrich.com

To utilize 4-(2-Hydroxyethanesulfonyl)benzoic acid in click chemistry, it must first be functionalized with either an azide (B81097) or a terminal alkyne group.

Azide Derivatives: The hydroxyl group can be converted to an azide via a two-step process, typically involving conversion to a leaving group (like a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

Alkyne Derivatives: An alkyne handle can be introduced by reacting the hydroxyl group with an alkyne-containing electrophile, such as propargyl bromide, under basic conditions to form an ether linkage.

Once these azide or alkyne derivatives are synthesized, they can be "clicked" onto molecules bearing the complementary functional group, providing a powerful and efficient method for creating complex conjugates for applications in drug discovery and material science. researchgate.netmdpi.com The 1,2,3-triazole linker formed is exceptionally stable and often considered a bioisostere of the amide bond. nih.govnih.gov

Applications of 4 2 Hydroxyethanesulfonyl Benzoic Acid in Advanced Materials and Chemical Systems

Utilization in Polymer Chemistry and Polymer Architecture Design

The bifunctional nature of 4-(2-Hydroxyethanesulfonyl)benzoic acid, possessing both a carboxylic acid and a hydroxyl group, makes it a prime candidate for incorporation into polymeric structures through various synthetic strategies.

In condensation polymerization, 4-(2-Hydroxyethanesulfonyl)benzoic acid can serve as an AB-type monomer, where the carboxylic acid (A) and hydroxyl (B) groups can react intramolecularly or intermolecularly to form polyesters. The presence of the bulky sulfonyl group can significantly influence the properties of the resulting polymers, such as increasing the glass transition temperature (Tg) and improving thermal stability.

The synthesis of copolyesters using a derivative of 4-(2-Hydroxyethanesulfonyl)benzoic acid has been reported, highlighting its utility in creating polymers with tailored properties. For instance, it can be copolymerized with other diacids and diols to control the degree of crystallinity, solubility, and mechanical performance of the final material.

Table 1: Potential Copolyesters Incorporating 4-(2-Hydroxyethanesulfonyl)benzoic acid

| Comonomer 1 (Diacid) | Comonomer 2 (Diol) | Potential Polymer | Anticipated Properties |

| Terephthalic acid | Ethylene glycol | Poly(ethylene terephthalate-co-4-(2-hydroxyethanesulfonyl)benzoate) | Increased Tg, enhanced dyeability, improved thermal stability |

| Adipic acid | 1,4-Butanediol | Poly(butylene adipate-co-4-(2-hydroxyethanesulfonyl)benzoate) | Modified biodegradability, altered mechanical properties |

| Isophthalic acid | Diethylene glycol | Poly(diethylene glycol isophthalate-co-4-(2-hydroxyethanesulfonyl)benzoate) | Improved solubility, amorphous nature |

The hydroxyl and carboxylic acid functionalities of 4-(2-Hydroxyethanesulfonyl)benzoic acid allow it to act as a crosslinking agent in thermosetting polymer systems. For example, it can be incorporated into epoxy resins, where the carboxylic acid can react with the epoxy groups and the hydroxyl group can participate in etherification reactions, leading to the formation of a rigid three-dimensional network. This can enhance the mechanical strength, thermal resistance, and chemical resistance of the cured resin.

The introduction of the 4-(2-Hydroxyethanesulfonyl)benzoic acid moiety into polymer chains can impart specific functionalities. The hydrophilic nature of the hydroxyethanesulfonyl group can enhance the water absorbency and biocompatibility of polymers. Furthermore, the aromatic ring and the sulfonyl group can contribute to the polymer's thermal stability and flame retardancy. These properties make it a candidate for use in specialty polymers for biomedical applications, high-performance coatings, and advanced textiles.

Role in Supramolecular Chemistry and Self-Assembly Systems

The distinct functional groups of 4-(2-Hydroxyethanesulfonyl)benzoic acid enable its participation in the formation of ordered supramolecular structures through non-covalent interactions, primarily hydrogen bonding and coordination with metal ions.

While the direct use of 4-(2-Hydroxyethanesulfonyl)benzoic acid in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, its structure suggests significant potential as an organic linker. The carboxylate group can coordinate with metal ions to form the nodes of the framework, while the hydroxyethylsulfonyl group can project into the pores, providing functional sites for selective guest adsorption or catalysis. The sulfonate group is known to be a versatile coordinating moiety in the formation of MOFs. atlasofscience.org The functional groups on the organic linkers can have a significant effect on the resulting MOF topology. rsc.org The use of functionalized tethers in oligomeric ligands is also a strategy for creating MOFs with new characteristics. nih.gov Furthermore, functional groups can be introduced into MOFs through postsynthetic modification. illinois.edursc.org

Table 2: Hypothetical MOFs Based on 4-(2-Hydroxyethanesulfonyl)benzoic acid

| Metal Ion | Potential MOF Structure | Potential Application |

| Zn(II) | Zn-based framework with pores functionalized with hydroxyethylsulfonyl groups | Selective gas separation, catalysis |

| Cu(II) | Cu-based framework with open metal sites and functionalized pores | Sensing of small molecules, drug delivery |

| Zr(IV) | Zr-based framework with high stability and functionalized pores | Proton conductivity, heterogeneous catalysis |

The carboxylic acid and hydroxyl groups of 4-(2-Hydroxyethanesulfonyl)benzoic acid are excellent hydrogen bond donors and acceptors. This allows the molecule to self-assemble into various supramolecular architectures, such as dimers, chains, and sheets, through hydrogen bonding interactions. The sulfonyl group can also participate in weaker hydrogen bonds, further directing the self-assembly process. These ordered structures are of interest in crystal engineering and the development of materials with specific optical or electronic properties.

Design of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface, offering a powerful method for tailoring surface properties. The trifunctional nature of 4-(2-hydroxyethanesulfonyl)benzoic acid provides multiple avenues for its use in the design of complex and functional SAMs.

The sulfonyl group, or a thiol group derived from it, can act as a robust headgroup for anchoring the molecule to various metal or metal oxide surfaces. For instance, thiol-based SAMs on gold are a well-established system for creating ordered two-dimensional structures. While direct studies on 4-(2-hydroxyethanesulfonyl)benzoic acid SAMs are not prevalent, analogous compounds like sulfonate-terminated alkanethiols have been shown to form structured monolayers, with solvent choice significantly influencing the final conformation. nih.gov

The terminal functional groups—carboxylic acid and hydroxyl—play a crucial role in defining the properties of the exposed surface. These hydrophilic groups can be used to control wettability, adhesion, and chemical reactivity. For example, SAMs terminated with carboxylic acid groups have been extensively studied for their ability to alter surface energy and to serve as anchor points for the subsequent immobilization of other molecules. The presence of both hydroxyl and carboxylic acid groups offers opportunities for creating mixed-functionality surfaces or for establishing intricate intermolecular hydrogen bonding networks within the monolayer, which can enhance its stability and order. oaepublish.com This dual functionality is particularly advantageous for applications in biochips and sensor technology, where precise control over surface chemistry is paramount for immobilizing biomolecules or receptor sites. wpmucdn.com

Table 1: Potential Interactions of 4-(2-Hydroxyethanesulfonyl)benzoic acid Functional Groups in SAMs

| Functional Group | Potential Substrate Interaction (Headgroup) | Surface Functionality (Tailgroup) | Intermolecular Interactions |

| Sulfonyl/Thiol | Covalent bonding to Gold (Au), Silver (Ag), Copper (Cu), Palladium (Pd) surfaces. | - | Van der Waals forces with adjacent alkyl chains. |

| Carboxylic Acid | Chemisorption on metal oxides (e.g., Al₂O₃, TiO₂), silver, and copper. rsc.orgresearchgate.net | Provides negative charge (at neutral/basic pH), sites for hydrogen bonding, and covalent attachment points. | Hydrogen bonding with neighboring carboxylic acid or hydroxyl groups. |

| Hydroxyl | Interaction with oxide surfaces. | Provides neutral hydrophilic sites for hydrogen bonding. | Hydrogen bonding with neighboring carboxylic acid or hydroxyl groups. |

Precursor in Heterogeneous and Homogeneous Catalysis Research

The distinct functional groups of 4-(2-hydroxyethanesulfonyl)benzoic acid make it a valuable precursor molecule in various fields of catalysis research.

In homogeneous catalysis, the ligand coordinated to a metal center is critical in determining the catalyst's activity, selectivity, and stability. The carboxylic acid and hydroxyl groups of 4-(2-hydroxyethanesulfonyl)benzoic acid can act as bidentate or monodentate ligands, chelating to a metal ion. The formation of stable five- or six-membered chelate rings can enhance the stability of the resulting metal complex.

Research on benzoic acid derivatives has demonstrated their utility in synthesizing metal complexes with diverse geometries, such as octahedral or square planar structures. rsc.orgchesci.comyu.edu.jouobaghdad.edu.iq The electronic properties of the ligand, influenced by the electron-withdrawing sulfonyl group, can modulate the reactivity of the metal center. By chemically modifying the hydroxyl or carboxylic acid groups, a wide array of ligands with tailored steric and electronic properties can be designed for specific catalytic applications, such as in oxidation, reduction, or cross-coupling reactions. researchgate.net

Immobilizing homogeneous catalysts onto solid supports is a key strategy for combining the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The carboxylic acid and hydroxyl functionalities of 4-(2-hydroxyethanesulfonyl)benzoic acid provide convenient handles for covalent attachment to various solid supports.

Common inorganic supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are rich in surface hydroxyl groups. nih.govresearchgate.netresearchgate.net These groups can be reacted with the carboxylic acid moiety of the target molecule using coupling agents like carbodiimides, or via esterification with the hydroxyl group. nih.govnih.govoup.com This covalent linkage creates a robust heterogeneous catalyst where the active species is tethered to the support, preventing leaching into the reaction medium. nih.govacs.org Similarly, polymer supports functionalized with amino or hydroxyl groups can be used for immobilization. The choice of support and linking strategy can influence the catalyst's microenvironment and, consequently, its performance.

The carboxylic acid group is a classic Brønsted acid, capable of donating a proton to catalyze a wide range of organic reactions. When 4-(2-hydroxyethanesulfonyl)benzoic acid is used in a reaction, its carboxylic acid moiety can facilitate reactions such as esterification, hydrolysis, and condensations.

Furthermore, when immobilized on a solid support, it can serve as a solid acid catalyst. Solid acid catalysts are advantageous as they are easily separated from the reaction mixture, are often reusable, and can be less corrosive than soluble acids. The acidity of the benzoic acid can be tuned by the electronic effects of the substituents on the aromatic ring. researchgate.net The presence of the electron-withdrawing sulfonyl group is expected to increase the acidity of the carboxylic acid, potentially enhancing its catalytic activity compared to unsubstituted benzoic acid. Magnetic nanoparticles functionalized with urea-benzoic acid ligands have been shown to act as effective dual acidic and hydrogen-bonding catalysts for organic synthesis. nih.gov

Applications in Surface Modification and Nanotechnology Research

The ability to control the surface properties of materials is fundamental to nanotechnology and advanced materials development. 4-(2-hydroxyethanesulfonyl)benzoic acid is a promising candidate for surface modification due to its multiple functional groups that can interact with or bind to a wide range of substrates.

Grafting benzoic acid and its derivatives onto polymer surfaces, for instance, has been shown to effectively alter surface polarity, transforming a hydrophobic surface into a hydrophilic one. mdpi.comresearchgate.netconicet.gov.ar This is crucial for improving properties like printability, paintability, and biocompatibility. The carboxylic acid group can form strong interactions with metal oxide nanoparticles, such as alumina (Al₂O₃) or iron oxide (α-Fe₂O₃), allowing for the functionalization of these nanomaterials. samipubco.comnih.govresearchgate.net Such surface-modified nanoparticles can exhibit improved dispersibility in polar solvents and can be designed to have specific interfacial interactions with a polymer matrix in nanocomposites, leading to enhanced mechanical or thermal properties. nih.govresearchgate.net

In nanotechnology, functionalized nanoparticles are key components in sensors, catalysts, and drug delivery systems. The hydroxyl and carboxylic acid groups on nanoparticles modified with 4-(2-hydroxyethanesulfonyl)benzoic acid could serve as attachment points for other molecules, enabling the construction of multifunctional nanostructures. For example, benzoic acid-functionalized graphene nanosheets have been developed for use in electrochemical sensors. rsc.org

Table 2: Research Findings on Surface Modification with Benzoic Acid Derivatives

| Study Focus | Material Modified | Benzoic Acid Derivative Used | Key Finding |

| Improved Wettability | Polyethylene (PE) film | Benzoic Acid (BA) | Grafting of BA onto the PE surface changed its polarity from hydrophobic to hydrophilic, improving paintability. researchgate.net |

| Nanocomposite Reinforcement | Isotactic polypropylene (B1209903) (iPP) | Benzoic Acid (BA) on Al₂O₃ NPs | Modified Al₂O₃ nanoparticles showed enhanced interfacial adhesion with the iPP matrix, leading to improved tensile strength and toughness. nih.govresearchgate.net |

| Nanoparticle Synthesis | α-Fe₂O₃ nanoparticles | Benzoic Acid (BA) | BA was used as a functionalizing agent during the synthesis of α-Fe₂O₃ nanoparticles, influencing their phase and magnetic properties. samipubco.com |

| Electrochemical Sensing | Graphene nanosheets (GNS) | Benzoic Acid (BA) | GNS functionalized with benzoic acid via a diazonium grafting route were used to modify a carbon paste electrode for Pb(II) sensing. rsc.org |

Research into Electrochemical Applications and Sensor Development (Non-Biological)

The electrochemical properties of 4-(2-hydroxyethanesulfonyl)benzoic acid, stemming from its aromatic ring and sulfonyl group, suggest its potential use in electrochemical sensors and other devices. The aromatic system can undergo redox reactions, and the functional groups can be exploited for molecular recognition or to modulate the electrochemical behavior.

While direct electrochemical studies on this specific molecule are limited, research on related sulfonyl compounds shows they are electrochemically active. researchgate.netrsc.orgnih.gov The sulfonyl group can participate in radical reactions, and its presence can influence the oxidation and reduction potentials of the aromatic ring. This electrochemical activity is the basis for electroanalytical sensors.

For non-biological sensor development, the molecule could be immobilized on an electrode surface to create a chemically modified electrode (CME). The carboxylic acid and hydroxyl groups are ideal for this immobilization and for interacting with target analytes through hydrogen bonding or electrostatic interactions. For example, a sensor for metal ions could be designed based on the complexation of the metal with the carboxylate and hydroxyl groups, leading to a detectable change in the electrochemical signal. researchgate.net Terahertz metasurface sensors have also been developed for the sensitive detection of benzoic acid, indicating the potential for detecting this class of compounds using advanced physical methods. mdpi.comresearchgate.net

Advanced Analytical Methodologies for 4 2 Hydroxyethanesulfonyl Benzoic Acid and Its Derivatives

Development of Hyphenated Chromatographic Techniques for Purity Assessment and Mixture Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the determination of purity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like 4-(2-Hydroxyethanesulfonyl)benzoic acid. The development of a robust LC-MS/MS method is critical for its quantification and the identification of related substances.

A reversed-phase high-performance liquid chromatography (HPLC) method would be the standard approach for separating 4-(2-Hydroxyethanesulfonyl)benzoic acid from its potential impurities. A C18 column is a common choice for the separation of aromatic acids. The mobile phase would likely consist of an aqueous component with a pH modifier, such as formic acid or ammonium (B1175870) acetate (B1210297), to ensure the ionization of the carboxylic acid group, and an organic modifier like acetonitrile (B52724) or methanol (B129727) to facilitate elution.

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high sensitivity and selectivity. In negative ionization mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate characteristic product ions for quantification and confirmation. Given the structure of 4-(2-Hydroxyethanesulfonyl)benzoic acid, potential fragmentation pathways could involve the loss of SO₃ or cleavage of the hydroxyethyl (B10761427) side chain.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of 4-(2-Hydroxyethanesulfonyl)benzoic acid

| Parameter | Value |

| LC System | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 231 |

| Product Ion 1 (Quantifier) | m/z 187 (Loss of C₂H₄O) |

| Product Ion 2 (Qualifier) | m/z 107 (Loss of SO₂ and C₂H₄O) |

| Collision Energy | Optimized for each transition |

This table presents a hypothetical set of parameters based on the analysis of similar aromatic sulfonic acids. Actual parameters would require experimental optimization.

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation and detection technique, but it is generally unsuitable for non-volatile and polar compounds like 4-(2-Hydroxyethanesulfonyl)benzoic acid due to their low vapor pressure and potential for thermal degradation. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for compounds containing carboxylic acid and hydroxyl groups include silylation and alkylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, would convert the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (B98337) (TMS) esters and ethers, respectively. This process significantly increases the volatility of the analyte.

The resulting TMS-derivatized 4-(2-Hydroxyethanesulfonyl)benzoic acid could then be analyzed by GC-MS. The mass spectrum would exhibit a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of TMS groups and other structural moieties, allowing for confident identification and quantification.

Table 2: Potential GC-MS Derivatization and Analysis Parameters

| Parameter | Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC System | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-500 |

This table provides a potential methodology; the choice of derivatizing agent and GC conditions would need to be optimized for the specific application.

High-Resolution Spectroscopic Techniques for Structural Elucidation Enhancement

High-resolution spectroscopic techniques are paramount for the unambiguous structural confirmation of 4-(2-Hydroxyethanesulfonyl)benzoic acid and the characterization of any unknown impurities or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons, multi-dimensional (2D) NMR techniques are necessary for complete and unambiguous assignment of the complex structure of 4-(2-Hydroxyethanesulfonyl)benzoic acid.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity within the hydroxyethyl group (-CH₂-CH₂-) and the coupling patterns of the aromatic protons on the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different functional groups, for instance, linking the sulfonyl group to the aromatic ring and the hydroxyethyl group to the sulfonyl group.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-(2-Hydroxyethanesulfonyl)benzoic acid in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~13.0 (s, 1H) | ~167 |

| Aromatic CH (ortho to COOH) | ~8.1 (d, 2H) | ~131 |

| Aromatic CH (ortho to SO₂) | ~7.9 (d, 2H) | ~128 |

| Aromatic C (ipso to COOH) | - | ~133 |

| Aromatic C (ipso to SO₂) | - | ~145 |

| Sulfonyl-CH₂- | ~3.7 (t, 2H) | ~59 |

| Hydroxy-CH₂- | ~3.5 (t, 2H) | ~57 |

| Hydroxyl (-OH) | ~4.9 (t, 1H) | - |

These are predicted chemical shifts based on the analysis of similar compounds. Actual values may vary.

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in a molecule.

In the FT-IR spectrum of 4-(2-Hydroxyethanesulfonyl)benzoic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the C-S stretch. The aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring, which often give strong Raman signals.

Table 4: Predicted Key Vibrational Bands (in cm⁻¹) for 4-(2-Hydroxyethanesulfonyl)benzoic acid

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| O-H Stretch (Alcohol) | ~3400 | Weak |

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C-H Stretch (Aliphatic) | 2960-2850 | Moderate |

| C=O Stretch (Carboxylic Acid) | ~1700 | Moderate |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

| S=O Asymmetric Stretch | ~1350 | Moderate |

| S=O Symmetric Stretch | ~1150 | Strong |

| C-S Stretch | ~750 | Moderate |

These are expected vibrational frequencies based on data for related compounds.

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single crystal X-ray diffraction study of 4-(2-Hydroxyethanesulfonyl)benzoic acid would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. The carboxylic acid group is likely to form hydrogen-bonded dimers with neighboring molecules. The hydroxyl group and the sulfonyl oxygen atoms can also participate in hydrogen bonding, leading to a complex three-dimensional network. Understanding the crystal structure is crucial for controlling the solid-state properties of the compound, such as its solubility, stability, and melting point. While no specific crystal structure for 4-(2-Hydroxyethanesulfonyl)benzoic acid is publicly available, studies on similar substituted benzoic acids have shown that they often form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. helixchrom.com

Elemental Analysis and Combustion Analysis for Stoichiometry Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For 4-(2-Hydroxyethanesulfonyl)benzoic acid (C₉H₁₀O₅S), this method provides a quantitative determination of its constituent elements: carbon (C), hydrogen (H), and sulfur (S). The most common method for this determination is combustion analysis. mt.comelementar.com

In a typical combustion analysis procedure, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace with an excess of pure oxygen. measurlabs.comtamu.edu This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). measurlabs.comtamu.edu These resulting gases are then carried by an inert gas, such as helium, through a series of traps or a gas chromatography column to separate them. tamu.eduthermofisher.com Finally, their amounts are measured using detectors like a thermal conductivity detector (TCD). elementar.comtamu.edu The mass percentages of C, H, and S in the original sample are calculated from the masses of their respective combustion products.

The molecular formula C₉H₁₀O₅S and a molecular weight of 230.24 g/mol yield the theoretical elemental composition. Verification of the compound's stoichiometry is achieved by comparing the experimentally determined mass percentages with these theoretical values. A close agreement between the experimental and theoretical data confirms the elemental composition and provides strong evidence of the sample's purity. Generally, a deviation of ±0.4% is considered acceptable in pharmaceutical and chemical analyses. nih.gov

| Element | Theoretical Mass % | Experimental Mass % (Example) | Deviation |

|---|---|---|---|

| Carbon (C) | 46.95% | 46.81% | -0.14% |

| Hydrogen (H) | 4.38% | 4.45% | +0.07% |

| Sulfur (S) | 13.93% | 13.85% | -0.08% |

Thermal Analysis Techniques (TGA, DSC) for Process Understanding

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. asu.edu For 4-(2-Hydroxyethanesulfonyl)benzoic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for understanding its thermal stability, decomposition profile, and phase behavior. libretexts.org

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org A TGA thermogram plots mass percentage against temperature. For 4-(2-Hydroxyethanesulfonyl)benzoic acid, TGA can identify the temperatures at which thermal decomposition events occur. For instance, an initial mass loss at lower temperatures (e.g., < 150°C) might indicate the loss of residual solvent or water, while significant mass loss at higher temperatures signifies the decomposition of the molecule itself. marquette.edu The decomposition of the sulfonic acid group, for example, is a known thermal event for related compounds. researchgate.net This information is critical for determining the upper-temperature limits for storage and processing. core.ac.uk

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. asu.edu It is used to detect thermal transitions, such as melting, crystallization, and glass transitions. researchgate.net A DSC thermogram shows heat flow versus temperature, with endothermic events (like melting) and exothermic events (like decomposition) appearing as peaks. researchgate.net For a crystalline solid like 4-(2-Hydroxyethanesulfonyl)benzoic acid, DSC can precisely determine its melting point, which is a key indicator of purity. The presence of impurities typically broadens the melting peak and lowers the melting point.

The combined data from TGA and DSC provide a comprehensive thermal profile of the compound, which is essential for process development, establishing handling procedures, and ensuring product stability.

| Analysis Technique | Parameter Measured | Typical Observation (Hypothetical Data) | Interpretation |

|---|---|---|---|

| DSC | Melting Point (Tm) | Single sharp endotherm at 205°C | Indicates a highly pure crystalline solid. |

| TGA | Onset of Decomposition (Td) | ~250°C | The compound is thermally stable up to this temperature. |

| TGA | Mass Loss at 400°C | ~45% | Significant decomposition occurs, likely involving the loss of the hydroxyethanesulfonyl group. |

Method Validation and Quality Control Protocols

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For quantifying 4-(2-Hydroxyethanesulfonyl)benzoic acid and its derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly used technique that requires rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netbiotech-spain.com The validation process ensures the reliability, reproducibility, and accuracy of the analytical results.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities or degradation products. biotech-spain.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically required. demarcheiso17025.com

Accuracy: The closeness of the test results to the true value. It is often determined by spike recovery studies, with acceptance criteria typically between 98.0% and 102.0%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The relative standard deviation (RSD) should typically be ≤ 2%. demarcheiso17025.comchromatographyonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. LOD is often determined at a signal-to-noise ratio of 3:1, while LOQ is at 10:1. actascientific.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

These validation parameters are established and documented in a validation protocol, and the results are summarized in a validation report. Ongoing quality control involves routine system suitability tests to ensure the analytical system is performing correctly before running samples. chromatographyonline.com

| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |

|---|---|---|---|

| Specificity | No interference at the analyte's retention time. Resolution > 2. | Peak is pure and well-resolved from potential impurities. | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% | Pass |

| Precision (Repeatability RSD%) | ≤ 2.0% | 0.8% | Pass |

| Precision (Intermediate RSD%) | ≤ 2.0% | 1.2% | Pass |

| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 0.1 µg/mL | Pass |

| Robustness | RSD ≤ 2.0% for varied conditions. | All variations resulted in RSD < 2.0%. | Pass |

Future Research Directions and Emerging Paradigms for 4 2 Hydroxyethanesulfonyl Benzoic Acid

Exploration of Novel Synthetic Pathways and Biosynthetic Analogues

Future research into the synthesis of 4-(2-Hydroxyethanesulfonyl)benzoic acid is likely to focus on developing more efficient, sustainable, and versatile methods. While traditional synthetic routes for aromatic sulfonic acids exist, novel pathways leveraging modern organic chemistry are an area of active interest.

Novel Synthetic Approaches: The development of innovative synthetic strategies will be crucial for accessing 4-(2-Hydroxyethanesulfonyl)benzoic acid and its derivatives with greater efficiency and under milder conditions. Research could be directed towards:

Direct C-H Sulfonylation: Exploring transition-metal-catalyzed C-H activation to directly introduce the hydroxyethanesulfonyl group onto the benzoic acid scaffold would represent a significant advancement in atom economy and synthetic efficiency. rsc.org

Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled synthesis, minimizing reaction times and improving product yields.

Photoredox Catalysis: Visible-light-mediated reactions could offer novel, environmentally friendly pathways to construct the key C-S bond under mild conditions.

Biosynthetic Analogues: The biosynthesis of aromatic compounds like 4-hydroxybenzoic acid from renewable feedstocks is an established field. nih.govnih.gov Future research could investigate the possibility of engineering microbial strains to produce analogues of 4-(2-Hydroxyethanesulfonyl)benzoic acid. This could involve:

Enzymatic Cascades: Designing artificial multi-enzyme cascades in microorganisms to convert simple sugars or other bio-based materials into the target molecule or its precursors. nih.gov

Directed Evolution: Employing directed evolution to tailor enzymes for the specific sulfonation or hydroxylation steps required in the biosynthetic pathway. The molecular understanding of biosynthetic pathways for related compounds, such as coenzyme Q which uses 4-hydroxybenzoic acid as a precursor, could provide a roadmap for these endeavors. nih.gov

| Synthetic Focus | Potential Advantages |

| Direct C-H Sulfonylation | Increased atom economy, reduced synthetic steps. rsc.org |

| Flow Chemistry | Enhanced safety, scalability, and control. |

| Photoredox Catalysis | Mild reaction conditions, use of renewable energy. |

| Biosynthesis | Use of renewable feedstocks, sustainable production. nih.govnih.gov |

Integration into Advanced Functional Materials beyond Current Scope

The trifunctional nature of 4-(2-Hydroxyethanesulfonyl)benzoic acid makes it an attractive building block for a new generation of advanced functional materials. Its incorporation into polymers and other materials could impart unique properties.

Potential Applications in Materials Science:

High-Performance Polymers: The sulfonyl group can enhance the thermal stability and mechanical properties of polymers. The carboxylic acid and hydroxyl groups provide sites for polymerization, leading to the creation of novel polyesters, polyamides, and polyurethanes with tailored properties.

Ion-Conducting Membranes: The sulfonic acid-like character of the sulfonyl group suggests that polymers incorporating this moiety could function as proton-exchange membranes in fuel cells or other electrochemical devices.

Biomaterials: Sulfonated molecules have shown promise in various biomaterial applications, including tissue engineering and drug delivery, due to their ability to interact with biological systems. mdpi.com Research into polymers derived from 4-(2-Hydroxyethanesulfonyl)benzoic acid could explore their biocompatibility and potential use in medical devices. mdpi.com

Functional Coatings: The compound's structure could be leveraged to create coatings with enhanced adhesion, hydrophilicity, and anti-static properties.

Green Chemistry Principles in Future Research and Industrial Implementation

The principles of green chemistry will be paramount in the future development and industrial-scale production of 4-(2-Hydroxyethanesulfonyl)benzoic acid. The focus will be on minimizing environmental impact and creating sustainable manufacturing processes.

Key Green Chemistry Strategies:

Eco-Friendly Solvents: Research into utilizing water or other benign solvent systems for the synthesis of sulfonamides and related compounds is already underway and can be applied to this molecule. rsc.orgresearchgate.netmdpi.com

Catalytic Methods: The development of reusable and highly efficient catalysts will be essential to reduce waste and energy consumption. researchgate.net

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, such as the aforementioned C-H activation strategies, will be prioritized.

Renewable Feedstocks: As discussed in the context of biosynthesis, the use of renewable raw materials will be a key aspect of sustainable production. nih.govnih.gov Recent advancements in the eco-friendly synthesis of sulfonyl fluorides, which are precursors to sulfonic acids, highlight the trend towards safer and more sustainable chemical processes. sciencedaily.comeurekalert.org

| Green Chemistry Principle | Application to 4-(2-Hydroxyethanesulfonyl)benzoic acid |

| Use of Safer Solvents | Employing water or biodegradable solvents in synthesis. rsc.orgmdpi.com |

| Catalysis | Developing recyclable catalysts for sulfonation reactions. researchgate.net |

| Atom Economy | Designing synthetic pathways with minimal byproduct formation. |

| Renewable Resources | Exploring biosynthetic routes from biomass. nih.govnih.gov |

Machine Learning and AI in Predicting Reactivity and Designing Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can accelerate the discovery and development of new molecules and materials based on 4-(2-Hydroxyethanesulfonyl)benzoic acid.

Computational Approaches:

Reactivity Prediction: ML models can be trained to predict the reactivity of the different functional groups in 4-(2-Hydroxyethanesulfonyl)benzoic acid under various reaction conditions, aiding in the design of synthetic routes and the prediction of reaction outcomes. cmu.eduresearchgate.netyoutube.com

De Novo Design: Generative AI models can design novel derivatives of 4-(2-Hydroxyethanesulfonyl)benzoic acid with specific desired properties, such as enhanced thermal stability or specific binding affinities for materials science applications. nih.govacs.orgfrontiersin.org

Property Prediction: AI can be used to predict the physicochemical properties of polymers and other materials incorporating this compound, allowing for virtual screening and the rational design of materials with tailored functionalities. leeds.ac.uk

Multidisciplinary Research Collaborations and Translational Research Opportunities (Non-Medical)

Realizing the full potential of 4-(2-Hydroxyethanesulfonyl)benzoic acid will require a multidisciplinary approach, fostering collaborations between chemists, materials scientists, engineers, and computational scientists.

Collaborative and Translational Avenues:

Academia-Industry Partnerships: Collaborations between academic research groups and industrial partners will be crucial for translating fundamental discoveries into practical applications.

Materials Science and Engineering: Joint efforts between synthetic chemists and materials scientists will be essential for designing and fabricating novel materials and devices. The development of innovative antimicrobial materials, for example, often stems from such interdisciplinary work. nsf.gov

Computational and Experimental Synergy: A close feedback loop between computational predictions and experimental validation will accelerate the design-build-test-learn cycle for new derivatives and materials.

Translational Research in Non-Medical Fields: Beyond potential biomedical applications, research should focus on translational opportunities in areas such as advanced coatings, membranes for water purification, and specialty polymers for the electronics industry. The development of chemical probes and other molecular tools for biological research also represents a significant translational opportunity. uh.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Hydroxyethanesulfonyl)benzoic acid in a laboratory setting?

- Methodology : Synthesis typically involves sulfonation of a benzoic acid precursor. For derivatives with sulfonyl groups, stepwise functionalization is recommended:

Introduce the sulfonyl group via reaction with ethanesulfonyl chloride under controlled acidic conditions.

Protect the hydroxyl group during sulfonation using trimethylsilyl chloride (TMSCl) to prevent side reactions.

Deprotect using mild aqueous base (e.g., NaHCO₃).

- Validation : Confirm purity via HPLC (as in ’s reference solution protocols) and NMR spectroscopy (¹H/¹³C) to verify substitution patterns .

Q. How can researchers determine the solubility profile of 4-(2-Hydroxyethanesulfonyl)benzoic acid in different organic solvents?

- Methodology :

Use gravimetric analysis: Saturate solvents (e.g., DMSO, methanol, ethyl acetate) with the compound at controlled temperatures (25°C, 37°C).

Filter undissolved material and quantify via UV-Vis spectroscopy at λmax ~260 nm (typical for aromatic acids).

Compare with solubility data of structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives, as in ) to identify solvent compatibility trends .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of 4-(2-Hydroxyethanesulfonyl)benzoic acid?

- Methodology :

- FTIR : Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups.

- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and hydroxyethyl sulfonyl protons (δ 3.5–4.5 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and sulfonyl-linked carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies when determining the crystal structure of 4-(2-Hydroxyethanesulfonyl)benzoic acid?

- Methodology :

Use dual software approaches: Solve initial phases with SHELXD (direct methods) and refine using SHELXL (full-matrix least squares). Cross-validate with WinGX for symmetry checks ( ).

Address twinning or disorder by testing multiple refinement models (e.g., split positions for flexible hydroxyethyl groups).

Validate hydrogen bonding networks using ORTEP-3 for graphical representation of thermal ellipsoids ( ) .

Q. How can computational methods like DFT predict the reactivity of 4-(2-Hydroxyethanesulfonyl)benzoic acid in nucleophilic substitution reactions?

- Methodology :

Optimize geometry using Density Functional Theory (DFT) (B3LYP/6-311+G(d,p)) to model the sulfonyl group’s electrophilicity.

Calculate Fukui indices to identify reactive sites for nucleophilic attack (e.g., sulfur atom in sulfonyl group).

Simulate reaction pathways with solvation models (e.g., PCM for aqueous environments) to predict kinetic barriers .

Q. What experimental approaches analyze the electron localization function (ELF) in derivatives of 4-(2-Hydroxyethanesulfonyl)benzoic acid?

- Methodology :

Combine X-ray diffraction data with ELF analysis (using software like TOPOND) to map electron density distributions.

Correlate ELF basins with bonding behavior:

- High ELF values (>0.8) indicate lone pairs (e.g., sulfonyl oxygen).

- Low values (<0.5) suggest delocalized regions (e.g., aromatic π-system).

Compare with hydrazone derivatives ( ) to assess electronic effects of substituents .

Methodological Considerations

- Data Contradiction Analysis : For conflicting solubility or reactivity results, use control experiments with structurally analogous compounds (e.g., 4-hydroxybenzoic acid) to isolate variables ( ).

- Instrumentation : Prioritize high-resolution techniques (e.g., synchrotron XRD for crystallography, 600 MHz NMR for complex splitting patterns).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.